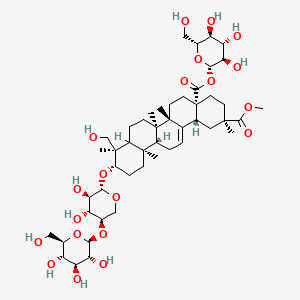
Esculentoside L
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Esculentoside L is a triterpenoid saponin isolated from the roots of Phytolacca acinosa Roxb. This compound is known for its diverse biological activities, including anti-inflammatory, anti-oxidative, and anti-cancer properties . It is structurally characterized by a complex arrangement of sugar moieties attached to a triterpene aglycone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Esculentoside L involves the extraction of the compound from the roots of Phytolacca acinosa Roxb. The process typically includes:
Extraction: The roots are dried and powdered, followed by extraction using solvents such as methanol or ethanol.
Fractionation: The crude extract is subjected to fractionation using techniques like column chromatography.
Purification: Further purification is achieved through high-performance liquid chromatography (HPLC) to isolate pure this compound.
Industrial Production Methods: Industrial production of this compound is not widely documented. the extraction and purification processes used in laboratory settings can be scaled up for industrial applications, involving larger volumes of solvents and more extensive chromatography systems.
Analyse Chemischer Reaktionen
Types of Reactions: Esculentoside L undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit altered biological activities.
Hydrolysis: Acidic or enzymatic hydrolysis can break down the glycosidic bonds, releasing the aglycone and sugar moieties.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Hydrolysis: Hydrochloric acid or specific glycosidases are commonly employed for hydrolysis reactions.
Major Products:
Oxidation Products: Various oxidized derivatives of the triterpene aglycone.
Hydrolysis Products: The aglycone and individual sugar units.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reference compound for studying the structure-activity relationship of saponins.
Biology: Investigated for its role in modulating immune responses and cellular signaling pathways.
Medicine: Explored for its therapeutic potential in treating inflammatory diseases, cancer, and liver injuries
Industry: Potential use in developing natural pesticides and anti-microbial agents.
Wirkmechanismus
Esculentoside L exerts its effects through multiple molecular targets and pathways:
Anti-inflammatory Action: Inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6 by modulating the nuclear factor-kappa B pathway.
Anti-cancer Action: Induces apoptosis in cancer cells by activating caspases and inhibiting the signal transducer and activator of transcription 3 pathway.
Anti-oxidative Action: Reduces oxidative stress by enhancing the activity of antioxidant enzymes like superoxide dismutase and glutathione peroxidase.
Vergleich Mit ähnlichen Verbindungen
Esculentoside L is part of a family of triterpenoid saponins, which includes:
Esculentoside A: Known for its anti-inflammatory and anti-cancer properties.
Esculentoside B: Exhibits similar biological activities but with different potency and specificity.
Esculentoside H: Another triterpenoid saponin with unique structural features and biological activities.
Uniqueness: this compound is unique due to its specific sugar moieties and the distinct biological activities it exhibits. Its ability to modulate multiple signaling pathways makes it a valuable compound for therapeutic research.
Eigenschaften
IUPAC Name |
2-O-methyl 4a-O-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (2R,4aR,6aR,6aS,6bR,9R,10S,12aR,14bR)-10-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2,4a-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H76O20/c1-43(41(60)62-6)13-15-48(42(61)68-40-37(59)34(56)31(53)25(19-50)65-40)16-14-46(4)22(23(48)17-43)7-8-28-44(2)11-10-29(45(3,21-51)27(44)9-12-47(28,46)5)67-38-35(57)32(54)26(20-63-38)66-39-36(58)33(55)30(52)24(18-49)64-39/h7,23-40,49-59H,8-21H2,1-6H3/t23-,24-,25-,26-,27?,28-,29+,30-,31-,32+,33+,34+,35-,36-,37-,38+,39+,40+,43-,44+,45+,46-,47-,48+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVWCAIWHFSJANE-HKNRWETISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(CO6)OC7C(C(C(C(O7)CO)O)O)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CCC5[C@@]4(CC[C@@H]([C@@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)C)C)[C@H]2C1)C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H76O20 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
973.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130364-33-9 |
Source


|
| Record name | Esculentoside L | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130364339 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














